

Desmethyl Levofloxacin-d8 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desmethyl Levofloxacin-d8

Cat. No.: B602689

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An In-depth Technical Guide to Desmethyl Levofloxacin-d8 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Desmethyl Levofloxacin-d8**, a deuterated analog of a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical structure, and physicochemical properties, and provides insights into its role in analytical and metabolic studies.

Introduction

Desmethyl Levofloxacin-d8 is the deuterium-labeled form of N-desmethyl levofloxacin, an active metabolite of levofloxacin.[1] Levofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3] Due to its isotopic labeling, **Desmethyl Levofloxacin-d8** serves as an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[2] Its use enhances the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies of levofloxacin.[4]

Chemical Structure and Properties

The chemical structure of **Desmethyl Levofloxacin-d8** is characterized by the replacement of eight hydrogen atoms with deuterium on the piperazine ring of N-desmethyl levofloxacin. This isotopic substitution provides a distinct mass difference from the unlabeled metabolite, facilitating its use as an internal standard in mass spectrometry-based analyses.

Chemical Structure Diagram

Caption: Chemical structure of **Desmethyl Levofloxacin-d8**.

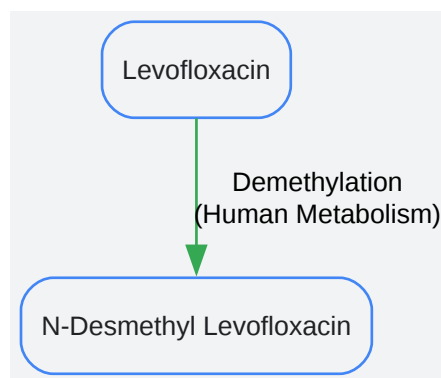
Physicochemical and General Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₀ D ₈ FN ₃ O ₄	[2]
Molecular Weight	355.39 g/mol	[2]
Synonyms	(S)-9-fluoro-3-methyl-10-(piperazin-d8-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid	N/A
Appearance	Solid	N/A
Primary Application	Internal standard for quantitative analysis of Levofloxacin and its metabolites	[2][4]
Parent Compound	Levofloxacin	[2]
Metabolic Relationship	Deuterated analog of N-desmethyl levofloxacin, a human metabolite of Levofloxacin	[1]

Metabolism of Levofloxacin to Desmethyl Levofloxacin

Levofloxacin undergoes limited metabolism in humans, with the majority of the drug excreted unchanged in the urine.[1] The two primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide.[1] The formation of desmethyl-levofloxacin occurs via demethylation of the piperazine ring. While the specific enzymes responsible for this metabolic transformation have not been definitively identified, this pathway represents a minor route of elimination for levofloxacin.[1]

Metabolic Pathway Diagram



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Caption: Metabolic conversion of Levofloxacin to N-Desmethyl Levofloxacin.

Experimental Protocols

General Synthesis of N-Desmethyl Levofloxacin

While the specific synthesis protocol for the deuterated analog is proprietary to commercial suppliers, the synthesis of the parent compound, N-desmethyl levofloxacin, provides a foundational understanding of the chemical process. The general method involves the nucleophilic substitution reaction of a difluorinated levofloxacin precursor with piperazine.[7]

Reaction Scheme:

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid + Piperazine → N-Desmethyl Levofloxacin

General Procedure:

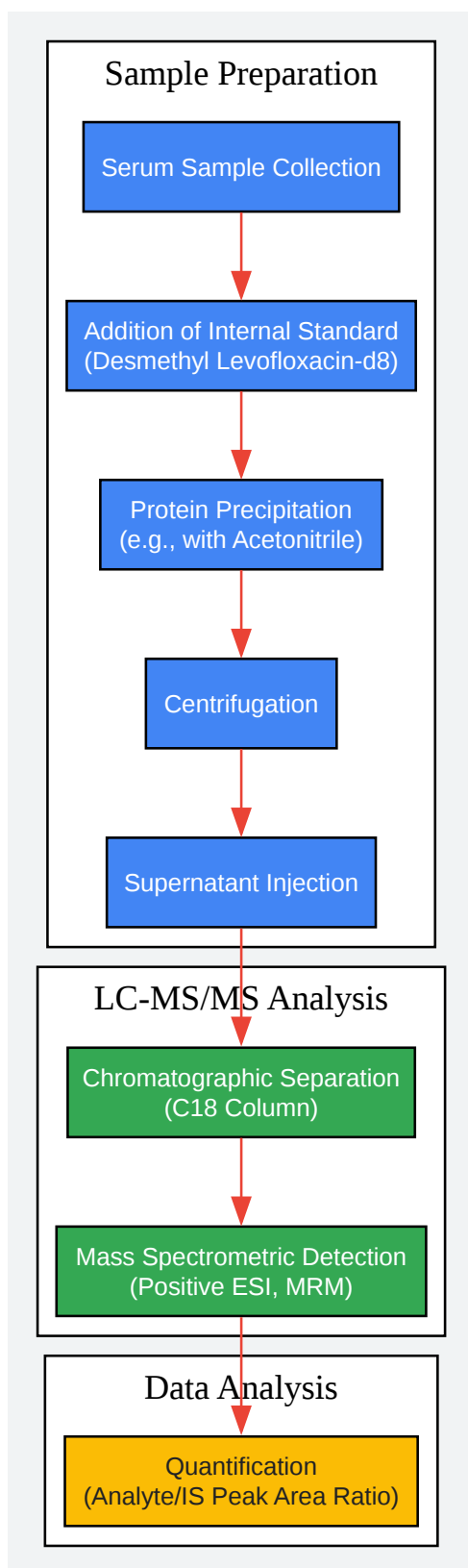
- A mixture of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][5][6]benzoxazine-6-carboxylic acid and piperazine is prepared in a suitable solvent (e.g., DMSO).[8]
- The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified duration.[8]
- Upon completion of the reaction (monitored by a suitable technique like TLC), the product is precipitated by the addition of water.
- The resulting solid is filtered, washed, and can be further purified by crystallization.[7]

Note: The synthesis of **Desmethyl Levofloxacin-d8** would likely involve the use of deuterated piperazine (piperazine-d8) in a similar reaction.

Bioanalytical Method for Levofloxacin and Desmethyl Levofloxacin using LC-MS/MS

The following protocol is adapted from a validated method for the simultaneous quantification of levofloxacin and desmethyl-levofloxacin in human serum, utilizing a deuterated internal standard.[9]

Experimental Workflow Diagram



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Caption: Workflow for the quantitative analysis of Levofloxacin.

Instrumentation and Conditions:

- Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
- Mass Spectrometer: Triple quadrupole mass spectrometer.[\[9\]](#)
- Chromatographic Column: C18 analytical column (e.g., Agilent Zorbax Extend-C18, 250 mm x 4.6 mm, 5 μ m).[\[10\]](#)
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% ammonium acetate solution, pH 3.5 adjusted with methanoic acid) and an organic solvent (e.g., acetonitrile).[\[10\]](#)
- Flow Rate: Typically 0.5 mL/min.[\[10\]](#)
- Column Temperature: 40°C.[\[10\]](#)
- Ionization Source: Electrospray Ionization (ESI) in positive mode.[\[11\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Levofloxacin	362.1	318.1
Desmethyl-levofloxacin	348.2	298.1

Note: The specific m/z values for **Desmethyl Levofloxacin-d8** would be higher due to the deuterium labeling and should be optimized accordingly.

Sample Preparation (Protein Precipitation):

- To a volume of serum (e.g., 100 μ L), add the internal standard solution (**Desmethyl Levofloxacin-d8**).
- Add a protein precipitating agent (e.g., 3 volumes of acetonitrile).

- Vortex the mixture to ensure thorough mixing.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.[9]

Conclusion

Desmethyl Levofloxacin-d8 is an indispensable tool for researchers and drug development professionals engaged in the study of levofloxacin. Its use as an internal standard in bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic, bioavailability, and therapeutic drug monitoring studies. A thorough understanding of its properties and the analytical methodologies in which it is employed is crucial for the accurate assessment of levofloxacin's behavior in biological systems.

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- To cite this document: BenchChem. [Desmethyl Levofloxacin-d8 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602689#desmethyl-levofloxacin-d8-chemical-structure-and-properties]

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